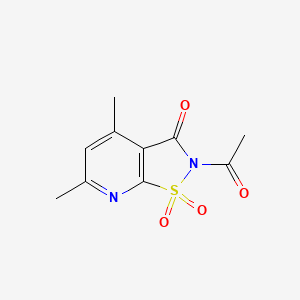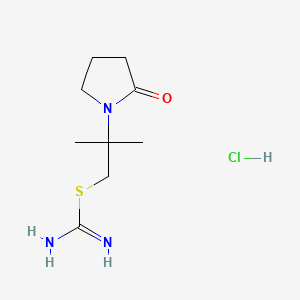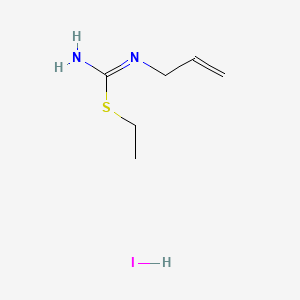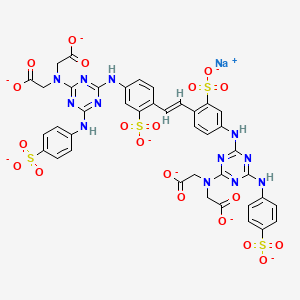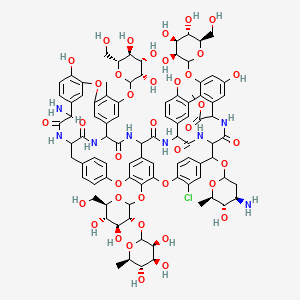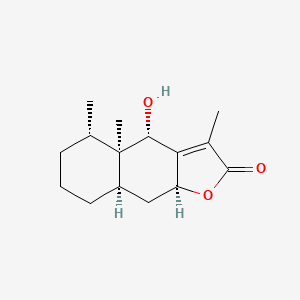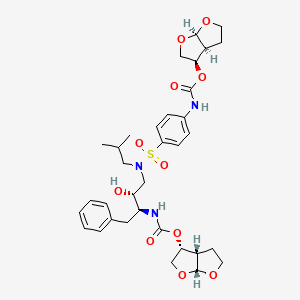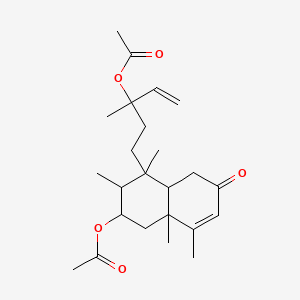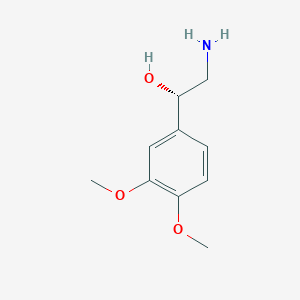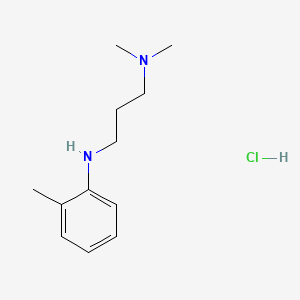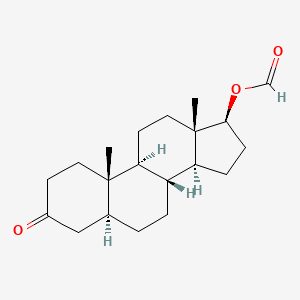
Androstanolone formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androstanolone formate, also known as dihydrotestosterone formate, is a synthetic derivative of androstanolone. Androstanolone is a potent androgenic hormone that plays a crucial role in the development and maintenance of male characteristics. The formate ester of androstanolone is used to enhance its pharmacokinetic properties, making it more effective for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of androstanolone formate typically involves the esterification of androstanolone with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity androstanolone and formic acid, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored using analytical techniques such as high-performance liquid chromatography to ensure consistency and quality.
化学反応の分析
Types of Reactions
Androstanolone formate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield androstanolone and formic acid.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more reduced derivatives, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Androstanolone and formic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
科学的研究の応用
Androstanolone formate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of analytical methods.
Biology: Studied for its role in androgen receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to androgen deficiency, such as hypogonadism and muscle wasting.
Industry: Utilized in the development of pharmaceutical formulations and as a standard in quality control processes.
作用機序
Androstanolone formate exerts its effects by binding to androgen receptors in target tissues. Upon binding, it activates the androgen receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including the development of male secondary sexual characteristics, increased muscle mass, and enhanced libido. The molecular targets involved include the androgen receptor and downstream signaling pathways that regulate gene expression.
類似化合物との比較
Similar Compounds
Testosterone: A primary male sex hormone with both androgenic and anabolic effects.
Nandrolone: An anabolic steroid with similar effects but a different chemical structure.
Methandrostenolone: An anabolic steroid known for its muscle-building properties.
Uniqueness of Androstanolone Formate
This compound is unique due to its high affinity for the androgen receptor and its resistance to aromatization, which means it does not convert to estrogen. This reduces the risk of estrogenic side effects such as gynecomastia and water retention. Additionally, the formate ester enhances its pharmacokinetic properties, making it more effective for therapeutic use compared to its non-esterified counterpart.
特性
CAS番号 |
4589-90-6 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] formate |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-14(22)11-13(19)3-4-15-16-5-6-18(23-12-21)20(16,2)10-8-17(15)19/h12-13,15-18H,3-11H2,1-2H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
ZQSXNBHXKJQHBH-VHUDCFPWSA-N |
異性体SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC=O)C |
正規SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



